N-(1-acetylindolin-6-yl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(1-acetylindolin-6-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : A study by Gul et al. (2017) discusses the antimicrobial properties of related compounds. Their research indicated that some of these compounds showed significant activity against selected microbial species.
Anti-inflammatory Activity : Research by Sunder & Maleraju (2013) highlights the synthesis of similar compounds with significant anti-inflammatory properties.
Antifungal Agents : A study by Bardiot et al. (2015) found that certain derivatives have promising antifungal activity against various fungi species, including molds and dermatophytes.
Antiplasmodial Properties : Mphahlele et al. (2017) researched compounds with potential antiplasmodial properties, finding that some derivatives showed activity against the Plasmodium falciparum strain.
Anticancer Screening : A study by Abu-Melha (2021) focuses on N-aryl derivatives for anticancer screening, indicating the potential of such compounds in cancer therapy.
Src Kinase Inhibition and Anticancer Activity : Fallah-Tafti et al. (2011) explored derivatives for their Src kinase inhibitory and anticancer activities.
Inhibitors of PI3Kα and mTOR : Research by Stec et al. (2011) indicates the potential of certain compounds as inhibitors of PI3Kα and mTOR, key targets in cancer therapy.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEUXEHWYIHXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.